molecular formula C15H11F3N2O2 B14755879 1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine

1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine

Cat. No.: B14755879
M. Wt: 308.25 g/mol
InChI Key: LSYWPISADYIOIC-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine is an organic compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine typically involves the reaction of 4-nitroaniline with 2,2,2-trifluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Shares the trifluoromethyl group but lacks the nitrophenyl group.

    4-Nitroaniline: Contains the nitrophenyl group but lacks the trifluoromethyl group.

    2,2,2-Trifluorodiazoethane: Contains the trifluoromethyl group and is used in similar synthetic applications.

Uniqueness

1-(4-Nitrophenyl)-N-(2,2,2-trifluoro-1-phenylethylidene)methanamine is unique due to the combination of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(4-nitrophenyl)methyl]-1-phenylethanimine

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)14(12-4-2-1-3-5-12)19-10-11-6-8-13(9-7-11)20(21)22/h1-9H,10H2

InChI Key

LSYWPISADYIOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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